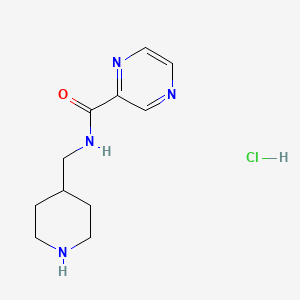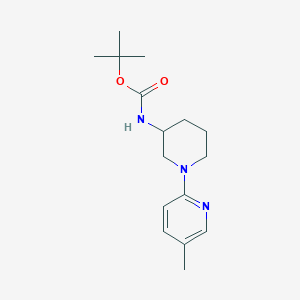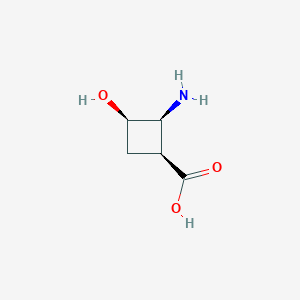
(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride
Vue d'ensemble
Description
(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride: . This compound features a pyridine ring substituted with a trifluoromethyl group and a chlorine atom, as well as a piperidine ring linked through a methylamine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is to start with 3-chloro-5-(trifluoromethyl)pyridine and then introduce the piperidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and appropriate solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide derivatives.
Reduction: : The compound can be reduced to remove the chlorine atom, resulting in different derivatives.
Substitution: : The trifluoromethyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, are typically employed.
Major Products Formed
Oxidation: : Pyridine N-oxide derivatives.
Reduction: : Chlorine-free derivatives of the compound.
Substitution: : Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : It has potential as a lead compound in drug discovery, particularly for targeting specific diseases.
Industry: : It can be utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism by which (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific structural features, such as the trifluoromethyl group and the piperidine ring. Similar compounds might include other pyridine derivatives or compounds with similar functional groups. the presence of the trifluoromethyl group often imparts unique chemical and biological properties.
List of Similar Compounds
3-Chloro-N-(piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine
2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio)ethanamine
3-Chloro-5-(trifluoromethyl)pyridine
Propriétés
IUPAC Name |
3-chloro-N-(piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClF3N3.ClH/c13-10-5-9(12(14,15)16)7-19-11(10)18-6-8-1-3-17-4-2-8;/h5,7-8,17H,1-4,6H2,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSZQFGOMUVXJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671543 | |
| Record name | 3-Chloro-N-[(piperidin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185311-09-4 | |
| Record name | 3-Chloro-N-[(piperidin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-(Methoxymethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1500980.png)




